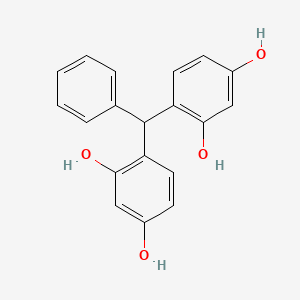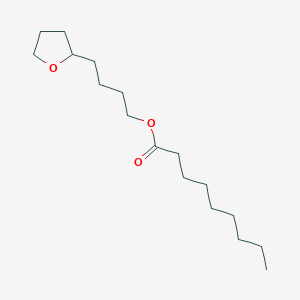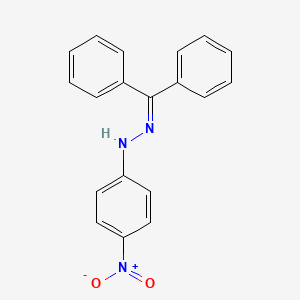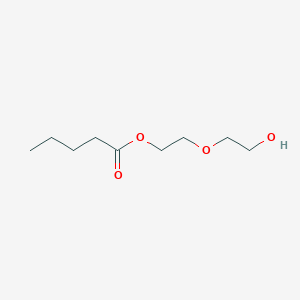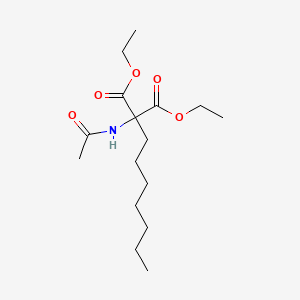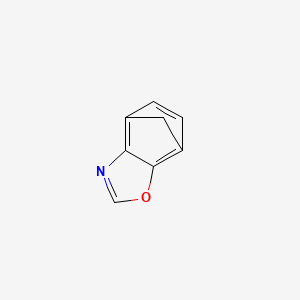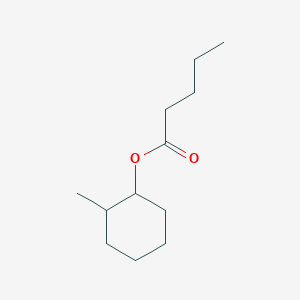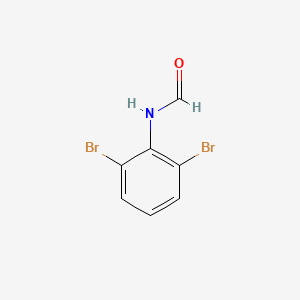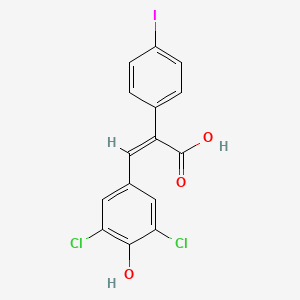
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of dichloro and hydroxy substituents on one phenyl ring and an iodine substituent on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a suitable solvent like ethanol or methanol under reflux conditions for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dichloro-4-oxophenyl)-2-(P-iodophenyl)-acrylic acid.
Reduction: Formation of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichloro-4-hydroxyphenyl)-2-phenylacrylic acid: Lacks the iodine substituent.
3-(4-Hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid: Lacks the dichloro substituents.
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-bromophenyl)-acrylic acid: Contains a bromine substituent instead of iodine.
Uniqueness
The presence of both dichloro and iodine substituents in 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
5325-36-0 |
|---|---|
Molecular Formula |
C15H9Cl2IO3 |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
(Z)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Cl2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
InChI Key |
IDFPDBQWMNFKGD-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
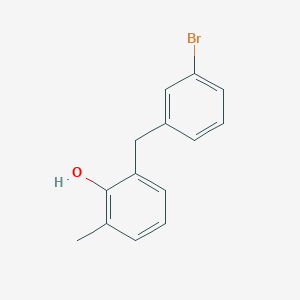
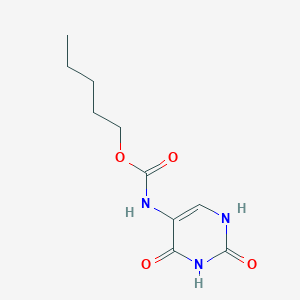
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
